
UDP-galactose
Overview
Description
UDP-galactose (uridine diphosphate galactose) is a nucleotide sugar critical for galactose metabolism and glycosylation processes. It serves as a galactosyl donor in the synthesis of glycoproteins, glycolipids, and proteoglycans . The enzyme this compound 4-epimerase (GALE) catalyzes the interconversion of this compound and UDP-glucose, linking galactose metabolism to glucose utilization . This compound is also essential for lactose synthesis in mammals and participates in cell wall biosynthesis in plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactose-uridine-5’-diphosphate can be synthesized through enzymatic reactions involving uridine diphosphate-glucose dehydrogenase. This enzyme catalyzes the oxidation of uridine diphosphate-glucose to uridine diphosphate-glucuronic acid, which can then be converted to uridine diphosphate-galactose . The reaction conditions typically involve the presence of NAD+ as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods
In industrial settings, the production of galactose-uridine-5’-diphosphate often involves biocatalytic processes using microbial fermentation. The use of genetically engineered microorganisms that overexpress the necessary enzymes can enhance the yield and efficiency of production . The process may also include purification steps such as chromatographic techniques to obtain high-purity galactose-uridine-5’-diphosphate .
Chemical Reactions Analysis
Epimerization to UDP-Glucose via UDP-Galactose 4-Epimerase (GalE)
GalE catalyzes the reversible interconversion of this compound and UDP-glucose through a NAD+-dependent mechanism . Key features include:
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NAD Binding : Each GalE subunit binds one NAD molecule, which undergoes reversible reduction during catalysis .
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Hydride Transfer : Nonstereospecific hydride transfer occurs at the 4-ketopyranose intermediate, enabling bidirectional conversion .
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Structural Flexibility : X-ray crystallography reveals minimal conformational changes in the enzyme during substrate binding, with water rearrangement accommodating different UDP-sugars .
Table 1 : Mechanistic Insights into GalE Activity
Pyrophosphorolysis to Galactose-1-Phosphate
This compound undergoes pyrophosphorolysis in erythrocytes to form galactose-1-phosphate (Gal-1-P), a reaction critical in galactosemia :
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Enzyme : this compound pyrophosphorylase.
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Reaction :
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Inhibitors : Inorganic phosphate (Pi) and UDP reduce reaction rates by 50–70% .
Table 2 : Reaction Conditions for Pyrophosphorolysis
Parameter | Value | Source |
---|---|---|
Optimal pH | 7.4 | Nature PR196934 |
Initial Rate | 4.8 µmol/h/mL erythrocytes | Nature PR196934 |
Critical Cofactor | Mg²⁺ (Co²⁺ inhibits) | Nature PR196934 |
Glycosyl Transfer Reactions
This compound serves as a galactosyl donor in glycosylation reactions catalyzed by galactosyltransferases (GalTs) :
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Lactose Synthesis : 4β-galactosyltransferase converts this compound to lactose with 100% efficiency at 0.002 U/mL enzyme .
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N-Glycan Elongation : Pigeon liver GalTs transfer up to four galactose residues to N-acetyllactosamine, forming branched structures .
Table 3 : Products of Galactosyltransferase Activity
Enzyme | Product | Assay Method |
---|---|---|
4β-Galactosyltransferase | Lactose (from glucose) | HPLC, NaB³H₄ assay |
α1,4-GalT | Galα1-4Galβ1-4GlcNAc | MALDI-TOF-MS |
Substrate-Induced Enzyme Inactivation
This compound inactivates Kluyveromyces fragilis GalE during catalysis :
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Mechanism : Structural destabilization of the enzyme-NAD complex.
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Kinetics : Inactivation rate () is 0.04 min⁻¹ with this compound vs. negligible with UDP-glucose .
Structural Insights from Crystallography
Comparative studies of bacterial and human GalE reveal substrate specificity differences :
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E. coli GalE : Binds this compound and UDP-glucose but not UDP-GalNAc.
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Human GalE : Broader specificity due to a larger active site (Tyr299→Cys substitution) .
Table 5 : Structural Comparison of GalE
Feature | E. coli GalE | Human GalE |
---|---|---|
Active Site Volume | 220 ų | 290 ų |
Key Residue | Tyr299 | Cys307 |
Substrates | UDP-Gal, UDP-Glc | UDP-Gal, UDP-GalNAc |
Scientific Research Applications
Glycoengineering and Therapeutic Protein Development
UDP-galactose is extensively utilized in in vitro glycoengineering , particularly for modifying the glycosylation patterns of therapeutic proteins. This modification is essential for enhancing the efficacy and safety of biologics. Key benefits include:
- Cost and Time Efficiency : The use of this compound allows for rapid generation of glycan variants, which can lead to improved drug formulations without compromising product yield .
- Consistency : It helps achieve improved lot-to-lot consistency, thereby reducing risks associated with product quality variation .
- Innovative Glycoprofiles : The compound facilitates the generation of unique glycoprofiles that may not be achievable through conventional methods .
Role in Metabolism and Disease
This compound is pivotal in the metabolism of galactose, particularly in conditions such as galactosemia, where its deficiency leads to significant health issues. Research has shown:
- Galactose Metabolism : Defective conversion of this compound to UDP-glucose can result in symptoms like vomiting, jaundice, and hepatomegaly due to impaired glycoconjugate biosynthesis .
- Clinical Implications : Studies indicate that patients with galactosemia exhibit reduced levels of this compound, which correlates with long-term complications associated with the disease .
Enzymatic Applications
This compound serves as a substrate for various enzymes involved in glycosylation reactions:
- Glycosyltransferases : These enzymes utilize this compound to transfer galactose residues onto acceptor molecules, facilitating the synthesis of complex carbohydrates .
- Hyperstable Glycosidases : Research has focused on using hyperstable glycosidases for oligosaccharide synthesis, leveraging their ability to catalyze reactions under mild conditions .
Cancer Research
Recent studies have highlighted the role of this compound in cancer biology:
- Expression Levels : Increased expression of this compound transporters has been observed in cancer tissues compared to non-malignant tissues. This upregulation may influence the synthesis of carbohydrate determinants critical for cell adhesion and tumor progression .
- Potential Therapeutic Targets : Targeting this compound metabolism could provide new avenues for cancer treatment by disrupting the glycosylation patterns that facilitate tumor growth and metastasis .
Case Studies and Experimental Findings
Several experimental studies have demonstrated the applications of this compound across different fields:
Mechanism of Action
Galactose-uridine-5’-diphosphate exerts its effects through its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the galactose moiety to specific acceptor molecules such as proteins and lipids . This process is crucial for the formation of glycoproteins and glycolipids, which play important roles in cell signaling, adhesion, and immune response .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
UDP-Glucose
- Structural Relationship : UDP-glucose differs from UDP-galactose only in the configuration of the hydroxyl group at the C4 position of the hexose moiety (axial in galactose vs. equatorial in glucose) .
- Enzymatic Interconversion : GALE mediates their reversible conversion, maintaining cellular equilibrium. Mutations in GALE cause epimerase-deficiency galactosemia, underscoring their metabolic interdependence .
- Functional Divergence: While UDP-glucose is a primary substrate for glycogen synthesis, this compound is specialized for galactosylation reactions. For example, β-1,4-galactosyltransferase (4βGT) selectively transfers galactose from this compound to N-acetylglucosamine but cannot utilize UDP-glucose .
Table 1: Key Differences Between this compound and UDP-Glucose
Property | This compound | UDP-Glucose |
---|---|---|
C4 Configuration | Axial hydroxyl group | Equatorial hydroxyl group |
Primary Metabolic Role | Galactosylation, lactose synthesis | Glycogen synthesis, glycosylation |
Epimerase Dependency | Substrate/product of GALE | Substrate/product of GALE |
4βGT Specificity | Preferred substrate | Not utilized |
Cellular Concentration* | Lower in hepatocytes under stress | Higher in glycogen synthesis |
UDP-Galacturonic Acid
- Structure : UDP-galacturonic acid replaces the C6 hydroxyl group of galactose with a carboxylic acid.
- Function : It is a key substrate for pectin biosynthesis in plants. Unlike this compound, it is synthesized via oxidation of this compound by this compound dehydrogenase .
- Research Applications : Radiolabeled UDP-galacturonic acid (e.g., UDP-D-(U-14C)galacturonic acid) is used to study plant cell wall dynamics .
UDP-N-Acetylgalactosamine (UDP-GalNAc)
- Structural Difference: Contains an N-acetylated amino group at C2.
- Transport and Utilization : The this compound transporter in Saccharomyces cerevisiae also transports UDP-GalNAc, indicating shared transport mechanisms . However, UDP-GalNAc is primarily used in mucin-type O-glycosylation, distinct from this compound’s roles .
UDP-Xylose and UDP-Arabinose
- Stereochemical Effects: UDP-xylose and UDP-arabinose differ in the configuration of hydroxyl groups at C3 and C4. Computational modeling shows that UDP-arabinose has weaker binding to glycosyltransferases due to disrupted hydrogen bonding (e.g., with His-20 in Ib3GGT) .
Table 2: Kinetic Parameters of Selected UDP-Sugars in Enzymatic Reactions
Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | Source |
---|---|---|---|---|
This compound | 4βGT | 1.2 | 0.45 | |
UDP-Glucose | GALE | 12.5 | 2.1 | |
UDP-Galacturonic Acid | Polygalacturonase | 8.7 | 0.12 | |
UDP-GalNAc | GalNAc transferase | 5.4 | 0.78 |
Galactose-1-Phosphate (Gal-1-P)
- Metabolic Link : Gal-1-P is converted to this compound via the Leloir pathway. In Giardia lamblia, UDP-glucose pyrophosphorylase exhibits "substrate promiscuity," synthesizing this compound from Gal-1-P with a catalytic efficiency (kcat/Km) of 1.2 × 10³ M⁻¹s⁻¹, unlike human enzymes .
- Diagnostic Use: Stable isotope-labeled Gal-1-P ([13C6]-Gal-1-P) is used in LC-MS/MS assays to quantify this compound in galactosemia research .
Regulatory and Metabolic Crossroads
- Stress Response: Under low-temperature stress, plants downregulate this compound synthesis (e.g., GalM, USP) and upregulate degradation (e.g., GolS), shifting resources toward galactinol production .
- Hepatic Metabolism : In mice, this compound and UDP-glucose levels inversely correlate with blood glucose, reflecting their roles in glycogen synthesis .
- Therapeutic Targeting : Structural studies of this compound-bound enzymes (e.g., α-1,3-galactosyltransferase) inform inhibitor design to modulate immune responses or glycolipid biosynthesis .
Biological Activity
UDP-galactose (UDP-Gal) is a crucial nucleotide sugar involved in various biological processes, including glycosylation, metabolism, and cellular signaling. This article delves into the biological activity of this compound, highlighting its role in metabolism, implications in disease states, and its transport mechanisms.
Overview of this compound
This compound is synthesized from galactose-1-phosphate and uridine triphosphate (UTP) through the action of the enzyme galactose-1-phosphate uridylyltransferase (GALT). UDP-Gal serves as a donor of galactose residues for glycosylation reactions, which are essential for the formation of glycoproteins and glycolipids.
Biological Functions
1. Glycosylation:
UDP-Gal is integral to the glycosylation of proteins and lipids. This process affects protein folding, stability, and cell signaling. Glycosylation is vital for cellular functions such as adhesion, immune response, and pathogen recognition.
2. Metabolic Pathways:
UDP-Gal participates in the Leloir pathway of galactose metabolism. It is converted to UDP-glucose (UDP-Glc), which is crucial for energy metabolism and biosynthesis of glycogen.
3. Cellular Signaling:
Research indicates that UDP-Gal influences signaling pathways related to cancer progression. Increased expression of this compound transporters has been observed in various cancers, suggesting a role in modulating cell adhesion and tumor metastasis .
Case Studies
Case Study 1: Galactosemia
Galactosemia is a genetic disorder resulting from deficiencies in enzymes involved in galactose metabolism, particularly GALT. Patients with classic galactosemia exhibit elevated levels of galactose-1-phosphate and reduced UDP-Gal levels, leading to severe metabolic disturbances. A pilot study demonstrated that early diagnosis and dietary management significantly improve biochemical markers and neurodevelopmental outcomes in affected children .
Case Study 2: Cancer Research
A study examining colon cancer tissues revealed that the expression levels of this compound transporter mRNA are significantly higher compared to non-malignant tissues. This upregulation correlates with increased synthesis of carbohydrate determinants that facilitate cancer cell adhesion, indicating that UDP-Gal may play a role in tumor biology .
Transport Mechanisms
This compound transporters are essential for the translocation of nucleotide sugars across cellular membranes. The Golgi apparatus houses several nucleotide sugar transporters that facilitate the movement of UDP-Gal into the lumen for glycosylation processes .
Research Findings
Recent studies have elucidated several key findings regarding this compound:
- Enzymatic Activity: The activity of GALT is critical for maintaining normal levels of UDP-Gal. Mutations in the GALT gene lead to reduced enzyme function and impaired UDP-Gal synthesis .
- Kinetic Properties: The kinetic constants for GALT show a high affinity for galactose-1-phosphate but are significantly affected by the presence of other sugars such as glucose .
- Metabolic Regulation: The presence of glucose can inhibit the conversion of galactose into UDP-Gal, highlighting a regulatory mechanism that balances sugar metabolism .
Data Tables
Parameter | Value |
---|---|
K_m (Gal1P) | ~2 mM |
K_m (Glc1P) | ~20 μM |
V_max (GALT) | Significantly reduced in GALT-deficient cells |
Concentration Thresholds | Elevated in cancer tissues |
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the kinetic parameters (Km and Vmax) of enzymes utilizing UDP-galactose, such as galactosyltransferases?
- Methodology : Use substrate titration assays. For donor substrates (e.g., this compound), vary concentrations (e.g., 10 µM–1 mM) while keeping acceptor substrates constant. Measure initial reaction rates and fit data to the Michaelis-Menten equation. For example, purified galactosyltransferase showed Km = 46 µM for this compound and Km = 4.5 mM for the acceptor N-acetyl-lactosamine . Coupled assays with this compound 4-epimerase and UDP-glucose dehydrogenase can quantify this compound via NADH absorbance (340 nm) .
Q. What role does this compound play in the Leloir pathway, and how can isotopic labeling track its metabolic flux?
- Methodology : this compound is a key intermediate in galactose metabolism, converted to UDP-glucose via this compound 4-epimerase. Isotopic tracers (e.g., ¹³C-galactose) combined with mass spectrometry or NMR can trace its incorporation into glycoproteins or lactose . Monitor labeled intermediates in cell lysates or purified systems to map metabolic turnover .
Q. How do researchers optimize reaction conditions to minimize this compound 4-epimerase inactivation during kinetic studies?
- Methodology : Avoid prolonged exposure to high this compound concentrations, which induce enzyme inactivation via NADH-dependent conformational stress . Use lower substrate concentrations (e.g., <1 mM) or study the reverse reaction (UDP-glucose to this compound), where the enzyme remains stable for >4 hours .
Q. What are the key considerations in designing experiments to study this compound transport across Golgi membranes?
- Methodology : Use molecular cloning to express GFP-tagged this compound transporters (e.g., SLC35A2) in model cells (e.g., COS-7). Assess transport efficiency via radiolabeled this compound uptake assays or fluorescence microscopy. Deletion mutants can identify critical transmembrane domains (e.g., dilysine motifs for ER retention) .
Q. What methodologies are recommended for detecting this compound in coupled enzymatic assays?
- Methodology : Couple this compound formation to NADH production using UDP-glucose dehydrogenase and this compound 4-epimerase. Measure absorbance at 340 nm, where 2 moles of NADH are generated per mole of this compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic activities, such as the dual annotation of WeeK as a UDP-glucose 4-epimerase versus a dehydratase?
- Methodology : Validate function via activity assays. Incubate the enzyme with UDP-glucose/UDP-galactose and NAD+, then analyze products using capillary electrophoresis (CE) or HPLC. For WeeK, CE confirmed absence of epimerase activity, confirming NAD+-dependent dehydratase function . Structural modeling (e.g., AlphaFold) can predict active-site residues for mutagenesis .
Q. How do mutations in human this compound 4-epimerase affect enzyme stability and activity, and what experimental systems model these effects?
- Methodology : Use site-directed mutagenesis to introduce disease-associated variants (e.g., p.Gly90Arg). Assess thermal stability via differential scanning fluorimetry (DSF) and activity via NADH fluorescence. In vitro studies with purified enzyme and in vivo models (e.g., patient fibroblasts) reveal cofactor binding defects and residual activity .
Q. How can structural biology techniques elucidate conformational changes in this compound 4-epimerase during catalysis?
- Methodology : Solve X-ray crystallographic structures of enzyme-substrate complexes (e.g., this compound-bound vs. UDP-glucose-bound states). Compare with Saccharomyces cerevisiae epimerase structures to identify conserved hinge regions stressed during catalysis. Molecular dynamics simulations can model NADH-dependent inactivation .
Q. What computational tools predict the functional impact of novel mutations in this compound metabolism genes?
- Methodology : Use I-TASSER or Phyre2 for homology modeling and ligand-binding site prediction. Tools like 3DLigandSites identify conserved residues (e.g., Position 82 in human epimerase) critical for substrate interaction. Pair with pathogenicity predictors (e.g., PolyPhen-2) to classify variants .
Q. What strategies enable heterologous expression of this compound-related enzymes in non-native hosts?
- Methodology : Clone the target gene (e.g., Ganoderma lucidum GALE) into expression vectors (e.g., pET-28a) for E. coli. Optimize induction conditions (e.g., IPTG concentration, temperature) and purify via affinity chromatography. Validate activity using this compound conversion assays and compare kinetic parameters (e.g., kcat/Km) to native enzymes .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-ABVWGUQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903962 | |
Record name | Uridine diphosphate galactose | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
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Molecular Weight |
566.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Uridine diphosphate galactose | |
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Record name | Uridine diphosphategalactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
2956-16-3 | |
Record name | UDP-Galactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2956-16-3 | |
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Record name | Uridine diphosphate galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163 | |
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Record name | Galactose-uridine-5'-diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03501 | |
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Record name | Uridine diphosphate galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URIDINE 5'-DIPHOSPHOGALACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Uridine diphosphategalactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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